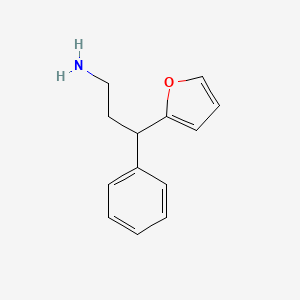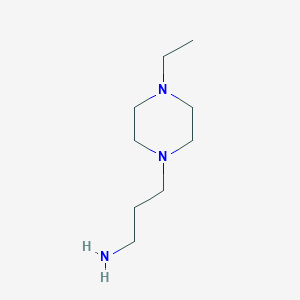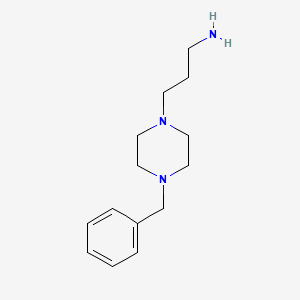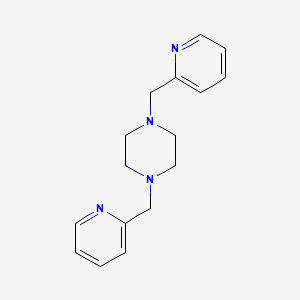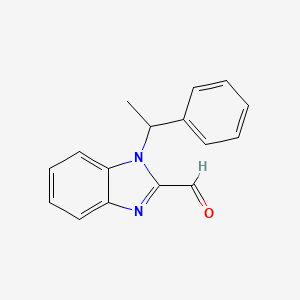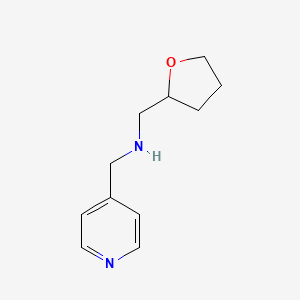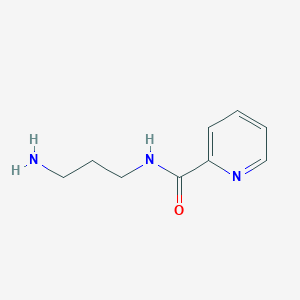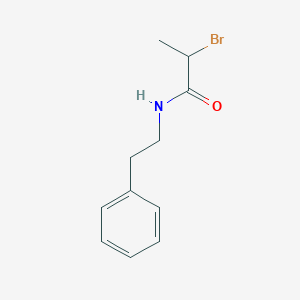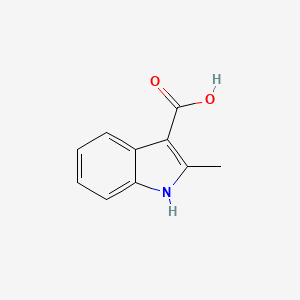
2-Methyl-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
2-Methyl-1H-indole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of significant interest due to its potential applications in pharmaceuticals and materials science. Indole and its derivatives are known for their presence in various biologically active compounds and their utility in synthetic chemistry.
Synthesis Analysis
The synthesis of indole derivatives has been a subject of extensive research. For instance, the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids has been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity, leading to the discovery of potent selective glycine-site NMDA receptor antagonists . Additionally, a practical synthesis of indole-2-carboxylic acid, which could be a related compound, has been developed using a hydrogen reduction process with a Pd-loaded catalyst, highlighting the environmental concerns and the need for efficient synthesis methods .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been determined using techniques such as X-ray diffraction and spectroscopy. For example, the crystal structure of indole-3-carboxylic acid shows the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal and molecular structures of indole-2-carboxylic acid have been analyzed, revealing the orientation of carboxylic groups and the formation of planar ribbons held together by hydrogen bonds .
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions, including aza-Friedel-Crafts reactions catalyzed by carboxylic acid in water, which is an efficient method for the synthesis of 3-substituted indoles . These reactions are significant as they can lead to the formation of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives have been studied using spectroscopic methods. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provided insights into its vibrational modes, electronic nature, and reactivity, as well as its non-linear optical properties . These studies are crucial for understanding the potential applications of these molecules in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthesis of Novel Compounds
2-Methyl-1H-indole-3-carboxylic acid derivatives have been used in synthesizing novel compounds like indole-benzimidazoles, which have potential chemical and pharmaceutical applications (Wang et al., 2016).
Chemical Reactions and Derivatives Formation
This compound is central to various chemical reactions, like the synthesis of indole-2-carboxylic acid derivatives, which are important for their therapeutic applications (Raju et al., 2015).
Methodological Developments
Methods have been developed for carboxylation, ethoxycarbonylation, and carbamoylation of indoles to produce derivatives like indole-3-carboxylic acids (Nemoto et al., 2016).
Biological and Pharmaceutical Research
Antimicrobial Activities
Indole derivatives, including 2-Methyl-1H-indole-3-carboxylic acid, have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Raju et al., 2015).
Pharmacological Evaluation
Certain derivatives of this compound have been evaluated for their pharmacological properties, such as being potent selective glycine-site NMDA receptor antagonists, which could have implications in neurological disorders (Baron et al., 2005).
Anti-Cancer Activity
Research has been conducted on methyl indole-3-carboxylate derivatives for their anti-cancer activities, showing promise in the development of antitumor agents (Niemyjska et al., 2012).
Miscellaneous Applications
Fluorescence Studies
Some indole derivatives, including those related to 2-Methyl-1H-indole-3-carboxylic acid, have been studied for their fluorescence properties, suggesting their potential use as fluorescent probes (Queiroz et al., 2007).
Spectroscopic Profiling
Spectroscopic methods like FT-IR, FT-Raman, UV, 1H and 13C NMR have been used to profile derivatives of this compound, providing insights into their electronic nature and potential as precursors to biologically active molecules (Almutairi et al., 2017).
Eigenschaften
IUPAC Name |
2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYJMNOBRLYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390226 | |
| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-3-carboxylic acid | |
CAS RN |
63176-44-3 | |
| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)
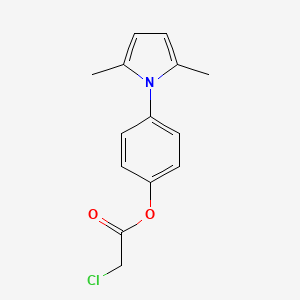
![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
